1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine
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Overview
Description
1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine is an organic compound that belongs to the class of sulfonylpiperazine derivatives. It has been used to modify perovskite films in solar cells .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular formula of this compound is C10H20N2O3S . The molecule contains a total of 40 bonds, including 18 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .Scientific Research Applications
Sulfomethylation and Macrocyclic Chelates
The process of sulfomethylation, specifically involving piperazine structures, has been explored for the synthesis of mixed-side-chain macrocyclic chelates. This method allows for the introduction of methanesulfonate groups into polyazamacrocycles, which can significantly influence their chemical properties and potential applications in chelation therapy and imaging. The pH value during the reaction plays a crucial role in determining the number of methanesulfonate groups introduced into the structures, highlighting the method's versatility for creating compounds with tailored properties (van Westrenen & Sherry, 1992).
Crystal Structure Characterization
The synthesis and structural analysis of 1-benzhydryl-4-methanesulfonyl-piperazine demonstrate the importance of X-ray crystallography in understanding the conformation and geometry of sulfonated piperazines. The detailed characterization of this compound's crystal structure provides insights into its potential interactions and reactivity, which could be relevant for designing new materials or pharmaceuticals (Naveen et al., 2007).
Novel Antidepressant Metabolism
Investigations into the oxidative metabolism of novel antidepressants involving piperazine structures, such as Lu AA21004, reveal the complexity of drug metabolism and the role of cytochrome P450 enzymes. Understanding the metabolic pathways and enzymatic interactions of these compounds is crucial for their development and optimization as therapeutic agents (Hvenegaard et al., 2012).
Piperazine Ring Formation through Iminophosphoranes
The formation of the piperazine ring via the reaction of iminophosphoranes, such as 3-azidopropyl methanesulfonate with triphenylphosphine, illustrates an innovative approach to synthesizing piperazine derivatives. This method highlights the versatility of piperazine compounds in chemical synthesis and their potential applications in various domains, including pharmaceuticals and organic materials (Lin et al., 1995).
Melanocortin Receptor Ligands
The development of piperazine analogues as ligands for melanocortin receptors showcases the therapeutic potential of piperazine derivatives. These compounds, through structural and pharmacological characterization, contribute to the understanding of receptor-ligand interactions and the discovery of novel treatments for conditions related to melanocortin receptor activity (Mutulis et al., 2004).
Mechanism of Action
Target of Action
It has been found to interact with perovskite films in solar cells . The compound is used to modify the perovskite film, enabling multiple bonding interactions .
Mode of Action
1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine interacts with its targets through multiple bonding interactions, including hydrogen bonds, Pb-O, and Pb-N dative bonds . This results in a significant reduction in trap density and effectively suppresses non-radiative recombination .
Biochemical Pathways
Its introduction to perovskite films leads to improved crystallinity and decreased pbi2 residuals, which are conducive to both carrier transport and stability of the resultant devices .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include reduced trap density and suppressed non-radiative recombination . Moreover, the compound improves the crystallinity of perovskite films and decreases PbI2 residuals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound shows enhanced stability under thermal aging at 85℃ for 600 hours . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Properties
IUPAC Name |
1-methylsulfonyl-4-(oxolan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATHWQJOQDHLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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